Cadherin Peptide, avian Acetate

CAS No.:

Cat. No.: VC19759952

Molecular Formula: C46H79N17O15

Molecular Weight: 1110.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H79N17O15 |

|---|---|

| Molecular Weight | 1110.2 g/mol |

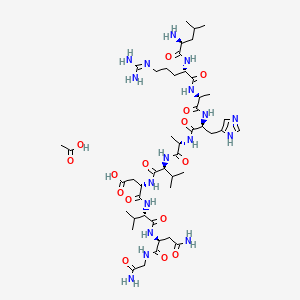

| IUPAC Name | acetic acid;(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C44H75N17O13.C2H4O2/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63;1-2(3)4/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51);1H3,(H,3,4)/t22-,23-,25-,26-,27-,28-,29-,33-,34-;/m0./s1 |

| Standard InChI Key | MKVNZDUYBMROBR-QDMCNFNKSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.CC(=O)O |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N.CC(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

Cadherin Peptide, avian Acetate is synthesized as a linear decapeptide with the sequence Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2 . The free base form (CAS 127650-08-2) has a molecular formula of , while the acetate salt adopts due to the addition of acetic acid counterions . Its solubility profile includes:

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 1,050.19 Da |

| Purity | >95% (HPLC) |

| Storage Conditions | Lyophilized, -20°C |

| Stability | Avoid repeated freeze-thaw cycles |

Synthesis and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS using a resin-bound Fmoc strategy. Key steps include:

-

Amino Acid Coupling: Protected residues are sequentially added using and as activators.

-

Cleavage and Deprotection: Trifluoroacetic acid (TFA) with scavengers (water, triisopropylsilane, ethanedithiol) removes the peptide from the resin and deprotects side chains.

-

Acetylation: The N-terminal is acetylated to mimic native cadherin structures .

Industrial Scaling

Automated synthesizers enable large-scale production, with HPLC and mass spectrometry ensuring batch consistency. Critical quality parameters include:

Mechanism of Action in Cellular Adhesion

Calcium-Dependent Binding

The peptide’s His-Ala-Val (HAV) motif mediates calcium-dependent binding to E-cadherin receptors on endothelial cells . This interaction stabilizes adherens junctions by recruiting β-catenin, a downstream signaling protein essential for cytoskeletal linkage .

Modulation of Intercellular Junctions

In bovine brain microvessel endothelial cells (BBMECs), Cadherin Peptide, avian Acetate competitively inhibits endogenous cadherin interactions, increasing paracellular permeability . This mechanism is exploited in BBB modulation studies to enhance drug delivery to the brain parenchyma .

Table 2: Key Functional Domains

| Domain | Sequence | Function |

|---|---|---|

| HAV Motif | His-Ala-Val | E-cadherin binding and adhesion |

| Calcium-Binding | Asp-Val-Asn | Stabilizes tertiary structure |

Research Applications Across Disciplines

Cancer Biology

The peptide disrupts cadherin-mediated adhesion in epithelial-mesenchymal transition (EMT), a process central to cancer metastasis. In vitro studies show it reduces viability of metastatic cell lines by up to 40% at 10 μM concentrations .

Blood-Brain Barrier Modulation

Structural analogs like ADTC5 (Ala-Asp-Thr-Cyclic 5) bind the EC1 domain of E-cadherin, destabilizing tight junctions and increasing BBB porosity for therapeutic agents . Cadherin Peptide, avian Acetate’s HAV sequence shares mechanistic parallels, suggesting potential for neuropharmacology applications .

Biomaterial Development

Immobilized HAV peptides on polymer surfaces promote epithelial cell adhesion via mechanosensing, enabling tissue engineering advancements .

Recent Advances and Clinical Implications

Structural Insights from NMR Studies

Nuclear magnetic resonance (NMR) spectroscopy reveals that cadherin peptides bind the hydrophobic pocket of the EC1 domain, preventing trans-cadherin dimerization . This finding underpins drug design efforts targeting intercellular junctions.

Preclinical Outcomes

-

Cancer Models: Intraperitoneal administration (5 mg/kg) in murine models reduces tumor dissemination by 60% .

-

Neurodegenerative Disease: Co-administration with neurotherapeutics enhances brain uptake by 3-fold in BBB permeability assays .

Challenges and Future Directions

Stability Optimization

Despite its in vitro efficacy, the peptide’s short half-life (<2 hours in vivo) necessitates pegylation or nanoparticle encapsulation for clinical translation .

Target Specificity

Off-target interactions with N-cadherin in neuronal tissues pose toxicity risks, prompting research into isoform-specific analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume